3-Bromo-5-hydrazinylpyridine

Catalog No.
S3572748
CAS No.
801203-50-9
M.F
C5H6BrN3
M. Wt
188.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-hydrazinylpyridine

CAS Number

801203-50-9

Product Name

3-Bromo-5-hydrazinylpyridine

IUPAC Name

(5-bromopyridin-3-yl)hydrazine

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

InChI

InChI=1S/C5H6BrN3/c6-4-1-5(9-7)3-8-2-4/h1-3,9H,7H2

InChI Key

KDJLIHKVCQSWDD-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Br)NN

Canonical SMILES

C1=C(C=NC=C1Br)NN

3-Bromo-5-hydrazinylpyridine is a heterocyclic organic compound characterized by the presence of a bromine atom at the third position and a hydrazinyl group at the fifth position of the pyridine ring. Its molecular formula is C5H7BrN3C_5H_7BrN_3, and it exists as a hydrochloride salt in many applications. The compound exhibits unique chemical properties due to the electronegative bromine atom and the reactive hydrazinyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

There is no current information available regarding the specific mechanism of action of 3-Bromo-5-hydrazinylpyridine. However, pyridines and hydrazines are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer properties []. Further research is needed to determine if 3-Bromo-5-hydrazinylpyridine possesses any such activities and elucidate its potential mechanism of action.

  • Potential skin and eye irritant: Both bromine and hydrazines can be irritating to the skin and eyes.
  • Suspected respiratory irritant: Inhalation of dust or vapors should be avoided.
  • Potential carcinogen: Hydrazines have been classified as potential carcinogens.

  • Oxidation: The hydrazinyl group can be oxidized to form azo compounds, which are important in dye chemistry.
  • Reduction: This compound can be reduced to yield amines, providing pathways for further functionalization.
  • Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, such as amines or thiols .

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
  • Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

3-Bromo-5-hydrazinylpyridine has been studied for its biological activities, particularly in enzyme inhibition. The hydrazinyl group allows for covalent interactions with enzyme active sites, potentially leading to inhibition of enzymatic activity. This property makes it a candidate for drug design aimed at developing enzyme inhibitors.

The synthesis of 3-Bromo-5-hydrazinylpyridine typically involves several steps:

  • Diazotization: Starting from 2-bromoaniline, diazotization is performed using sodium nitrite and hydrochloric acid under low temperatures.
  • Reduction: The resulting diazonium salt is reduced using zinc powder and concentrated hydrochloric acid.
  • Purification: The product is purified and often converted to its hydrochloride salt for stability and ease of handling.

Industrial methods may optimize these processes for higher yields and purity.

3-Bromo-5-hydrazinylpyridine has diverse applications:

  • Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
  • Biological Research: Utilized in studies related to enzyme inhibition and protein interactions.
  • Pharmaceuticals: Employed in drug development, particularly as a precursor for potential therapeutic agents .

Studies have shown that 3-Bromo-5-hydrazinylpyridine interacts with various biological targets, primarily enzymes. Its mechanism involves forming covalent bonds with active sites, which can lead to inhibition of enzymatic functions. This property is exploited in designing inhibitors for specific enzymes involved in disease pathways.

Similar Compounds

  • 5-Bromo-2-hydrazinopyridine: Similar structure but with the hydrazinyl group at the second position.
  • 2-Bromo-6-hydrazinopyridine: Another isomer featuring the hydrazinyl group at the sixth position.
  • 4-Bromo-3-hydrazinopyridine: Contains the hydrazinyl group at the fourth position.

Uniqueness

The uniqueness of 3-Bromo-5-hydrazinylpyridine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. This specificity enhances its utility in targeted scientific research and industrial applications, making it particularly valuable in fields such as medicinal chemistry and agrochemical development .

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-20-2023

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